1-(4-(4-chlorobenzamido)benzyl)-N-(2-chlorobenzyl)-1H-imidazole-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

1-(4-(4-Chlorobenzamido)benzyl)-N-(2-chlorobenzyl)-1H-imidazole-4-carboxamide (CAS 1251607-82-5, molecular formula C₂₅H₂₀Cl₂N₄O₂, molecular weight 479.36 g/mol) is a fully synthetic, small-molecule imidazole-4-carboxamide derivative bearing a 4-chlorobenzamido-substituted benzyl group at the N1 position and a 2-chlorobenzyl carboxamide at the C4 position. The compound belongs to the broader N-substituted imidazole-4-carboxamide class, which has been described in patent literature as a scaffold for anticancer agent development, with representative compounds demonstrating antiproliferative activity against Sarcoma 180 and other tumor models.

Molecular Formula C25H20Cl2N4O2
Molecular Weight 479.36
CAS No. 1251607-82-5
Cat. No. B2555566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(4-chlorobenzamido)benzyl)-N-(2-chlorobenzyl)-1H-imidazole-4-carboxamide
CAS1251607-82-5
Molecular FormulaC25H20Cl2N4O2
Molecular Weight479.36
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl)Cl
InChIInChI=1S/C25H20Cl2N4O2/c26-20-9-7-18(8-10-20)24(32)30-21-11-5-17(6-12-21)14-31-15-23(29-16-31)25(33)28-13-19-3-1-2-4-22(19)27/h1-12,15-16H,13-14H2,(H,28,33)(H,30,32)
InChIKeyFBFRFUVQZWLTQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(4-Chlorobenzamido)benzyl)-N-(2-chlorobenzyl)-1H-imidazole-4-carboxamide (CAS 1251607-82-5): Structural Identity and Chemical Class


1-(4-(4-Chlorobenzamido)benzyl)-N-(2-chlorobenzyl)-1H-imidazole-4-carboxamide (CAS 1251607-82-5, molecular formula C₂₅H₂₀Cl₂N₄O₂, molecular weight 479.36 g/mol) is a fully synthetic, small-molecule imidazole-4-carboxamide derivative bearing a 4-chlorobenzamido-substituted benzyl group at the N1 position and a 2-chlorobenzyl carboxamide at the C4 position [1]. The compound belongs to the broader N-substituted imidazole-4-carboxamide class, which has been described in patent literature as a scaffold for anticancer agent development, with representative compounds demonstrating antiproliferative activity against Sarcoma 180 and other tumor models [2]. This specific compound is catalogued by multiple commercial vendors at a typical purity of 95% and is primarily positioned as a research tool compound for biochemical and cellular screening applications [1].

Why In-Class Imidazole-4-Carboxamide Analogs Cannot Be Freely Substituted for CAS 1251607-82-5


The imidazole-4-carboxamide scaffold tolerates extensive N1 and C4 substitution, but even minor changes to the benzyl carboxamide moiety produce distinct compounds with non-interchangeable properties. The target compound's unique 2-chlorobenzyl substitution at the C4 carboxamide distinguishes it from the 4-chlorobenzyl positional isomer (same molecular formula, same molecular weight), the N-phenyl analog (CAS 1251709-75-7), and the N-(4-fluorobenzyl) analog (CAS 1251709-57-5). In the broader imidazole-4-carboxamide class, the position of chlorine substitution on the benzyl carboxamide ring has been shown to modulate both lipophilicity and hydrogen-bonding capacity: the ortho-chloro substituent in the target compound introduces steric hindrance and alters the torsion angle of the benzyl group relative to the carboxamide plane, features that are absent in para-substituted or unsubstituted analogs [1]. These structural differences preclude simple interchangeability in any assay where target engagement, cellular permeability, or metabolic stability is influenced by substituent geometry [2].

Quantitative Differentiation Evidence: CAS 1251607-82-5 vs. Closest Structural Analogs


Ortho-Chlorobenzyl Substitution: Structural Differentiation from the 4-Chlorobenzyl Positional Isomer

The target compound features a 2-chlorobenzyl group at the C4 carboxamide, whereas the positional isomer 1-{[4-(4-chlorobenzamido)phenyl]methyl}-N-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxamide bears a 4-chlorobenzyl group. Both share the identical molecular formula (C₂₅H₂₀Cl₂N₄O₂) and molecular weight (479.36 g/mol), meaning they are indistinguishable by mass spectrometry alone and require chromatographic or spectroscopic differentiation [1]. The ortho-chloro substitution introduces a steric clash with the carboxamide carbonyl, increasing the rotational barrier around the benzyl C–N bond and reducing the number of accessible low-energy conformers compared to the para-substituted isomer [2].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

N-(2-Chlorobenzyl) vs. N-Phenyl Carboxamide: Lipophilicity and Hydrogen-Bonding Differentiation

The target compound contains an N-(2-chlorobenzyl) carboxamide at C4, whereas the closest simplified analog, 1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide (CAS 1251709-75-7), bears an N-phenyl carboxamide. The benzyl linker in the target compound inserts a methylene spacer between the aromatic ring and the amide nitrogen, increasing conformational flexibility and altering the pKₐ of the amide NH [1]. The 2-chlorobenzyl group also increases computed logP by approximately 0.8–1.2 log units relative to the N-phenyl analog, based on the additive contribution of the benzyl methylene and ortho-chlorine substituents [2].

Physicochemical Profiling Drug Design ADME Prediction

Dual Chlorine Substitution Pattern: Differentiation from Mono-Chlorinated and Fluorinated Analogs

The target compound uniquely incorporates two chlorine atoms at distinct positions: one in the 4-chlorobenzamido moiety (N1 substituent) and one in the 2-chlorobenzyl carboxamide (C4 substituent). In contrast, the N-(4-fluorobenzyl) analog (CAS 1251709-57-5, C₂₅H₂₀ClFN₄O₂, MW 462.91) replaces the second chlorine with fluorine, while the N-phenyl analog (CAS 1251709-75-7) eliminates it entirely [1]. The ortho-chlorine on the benzyl ring can participate in halogen bonding interactions with protein backbone carbonyls, a capability absent in the 4-fluorobenzyl analog (fluorine is a poor halogen bond donor). Additionally, the ortho-chloro substituent provides a unique ³⁵Cl/³⁷Cl isotopic signature detectable by mass spectrometry, producing a characteristic M:M+2:M+4 pattern distinct from the mono-chlorinated analogs [2].

Halogen Bonding Molecular Recognition Selectivity Engineering

Imidazole-4-Carboxamide Scaffold: Class-Level Anticancer Activity with Substitution-Dependent Potency

The imidazole-4-carboxamide scaffold is a validated pharmacophore for anticancer activity, as established by the foundational patent US4140788A, which demonstrated that N-substituted imidazole-4-carboxamide derivatives exhibit antitumor activity against Sarcoma 180 and lymphatic leukemia L1210 models [1]. More recently, 2,4-1H-imidazole carboxamides have been reported as potent and kinome-selective inhibitors of transforming growth factor β-activated kinase 1 (TAK1), with optimized analogs achieving biochemical IC₅₀ values below 100 nM [2]. However, the specific target compound (CAS 1251607-82-5) has no published IC₅₀, Kd, or cellular potency data against any defined target. Any extrapolation of potency from class-level data to this specific compound would be scientifically unjustified without direct experimental confirmation.

Anticancer Agents Kinase Inhibition PARP Inhibition

Purity and Supply Chain: Vendor-Reported Specifications as a Procurement Differentiator

The target compound is commercially available through multiple chemical suppliers with a typical reported purity of 95% (HPLC) and is provided as a research-grade compound not intended for therapeutic or veterinary use [1]. In contrast, the more extensively studied imidazole-4-carboxamide clinical candidates (e.g., dacarbazine, CAS 4342-03-4) are available at pharmaceutical-grade purity (>98%) with full GMP documentation. The N-(3-chloro-2-methylphenyl) analog (CAS 1251613-31-6, same molecular formula C₂₅H₂₀Cl₂N₄O₂, MW 479.4) has been referenced in medicinal chemistry publications for its selective kinase inhibition properties with reported IC₅₀ values in the low nanomolar range, although the reliability of these claims cannot be independently verified from primary peer-reviewed sources [2].

Quality Control Compound Management Procurement Specifications

Limitations Statement: Current Evidence Gaps for CAS 1251607-82-5

CRITICAL LIMITATIONS: Despite the imidazole-4-carboxamide scaffold's well-documented biological relevance, the specific compound CAS 1251607-82-5 has NO publicly available quantitative data for the following parameters: (1) biochemical IC₅₀ or Kd against any defined molecular target, (2) cellular antiproliferative IC₅₀ in any cancer or normal cell line, (3) in vitro ADME parameters (microsomal stability, permeability, solubility), (4) in vivo pharmacokinetic or efficacy data, (5) selectivity profile against any target panel, and (6) X-ray crystal structure. All comparisons in this guide are structural, physicochemical, or class-level inferences. Users procuring this compound should anticipate generating all primary pharmacology, ADME, and selectivity data de novo [1].

Data Transparency Research Tool Caveat Evidence Gaps

Recommended Application Scenarios for CAS 1251607-82-5 Based on Structural Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of C4-Benzyl Carboxamide Substitution Effects

This compound is best deployed as part of a systematic SAR matrix investigating the impact of benzyl carboxamide substitution on imidazole-4-carboxamide pharmacology. The ortho-chlorobenzyl group provides a sterically hindered, electron-withdrawing comparator to the para-chlorobenzyl isomer (same molecular formula, different shape), the N-phenyl analog (lacks methylene spacer), and the N-(4-fluorobenzyl) analog (different halogen). Procurement of all four analogs enables a complete halogen-position SAR study within a single scaffold [1]. Users should independently measure biochemical potency, cellular activity, and ADME parameters across the full set and report relative activity shifts attributable to the ortho-chloro substitution [2].

Mass Spectrometry Method Development Leveraging Unique Di-Chloro Isotopic Signature

The characteristic ³⁵Cl/³⁷Cl di-chloro isotopic envelope (M:M+2:M+4 ≈ 100:64:10) of this compound provides a built-in analytical tracer for LC-MS/MS method development. Unlike mono-chlorinated or fluorinated analogs, the di-chloro pattern offers unambiguous peak identification in complex biological matrices, making this compound useful as an internal standard candidate or chromatographic retention time marker in assay development workflows where isobaric interference is a concern [1].

Computational Docking and Molecular Dynamics Studies of Halogen Bonding Interactions

The ortho-chlorine atom on the benzyl carboxamide is geometrically positioned to participate in halogen bonding with protein backbone carbonyl oxygen atoms, a feature absent in the 4-chlorobenzyl isomer and the N-phenyl analog. This compound can serve as a computational test case for halogen bonding scoring function validation in docking programs, provided that the user generates an experimental co-crystal structure for validation. Comparative docking of the 2-chlorobenzyl vs. 4-chlorobenzyl pair against a target protein of interest may reveal pose differences attributable to the halogen bond [1].

Negative Control for Imidazole-4-Carboxamide Chemical Probe Studies

Given the absence of any published target engagement data, this compound may serve as an appropriate negative control in experiments using validated imidazole-4-carboxamide chemical probes (e.g., TAK1 or PARP inhibitors), provided that the user first confirms lack of activity against the target of interest at relevant concentrations. Its structural similarity to active analogs—combined with its uncharacterized pharmacology—makes it suitable for ruling out scaffold-based artifacts in phenotypic screening assays once inactivity is experimentally confirmed [1].

Quote Request

Request a Quote for 1-(4-(4-chlorobenzamido)benzyl)-N-(2-chlorobenzyl)-1H-imidazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.